Methyl 3,4-methylenedioxybenzoylformate

描述

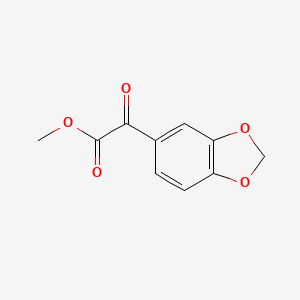

Methyl 3,4-methylenedioxybenzoylformate is a chemical compound with the molecular formula C10H8O5 and a molecular weight of 208.16752 g/mol . It is also known by its systematic name, Methyl α-oxo-1,3-benzodioxole-5-acetate . This compound is characterized by the presence of a methylenedioxy group attached to a benzoylformate moiety, making it a valuable intermediate in organic synthesis.

属性

IUPAC Name |

methyl 2-(1,3-benzodioxol-5-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c1-13-10(12)9(11)6-2-3-7-8(4-6)15-5-14-7/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOCVBMVWWVLFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Methyl 3,4-methylenedioxybenzoylformate can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-methylenedioxybenzaldehyde with methyl formate in the presence of a base such as sodium methoxide . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and drying .

化学反应分析

Types of Reactions

Methyl 3,4-methylenedioxybenzoylformate undergoes various chemical reactions, including:

Substitution: The methylenedioxy group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Alkylated or acylated derivatives.

科学研究应用

Methyl 3,4-methylenedioxybenzoylformate has several applications in scientific research:

作用机制

The mechanism of action of Methyl 3,4-methylenedioxybenzoylformate involves its interaction with specific molecular targets and pathways. The methylenedioxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with enzymes and receptors . These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

相似化合物的比较

Similar Compounds

Ethyl 3,4-methylenedioxybenzoylformate: Similar in structure but with an ethyl ester group instead of a methyl ester.

3,4-Methylenedioxybenzaldehyde: Lacks the ester functionality but shares the methylenedioxybenzene core.

3,4-Methylenedioxybenzoic acid: Contains a carboxylic acid group instead of the ester.

Uniqueness

Methyl 3,4-methylenedioxybenzoylformate is unique due to its specific ester functionality, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis . Its ability to undergo various chemical transformations and its applications in multiple fields highlight its importance in scientific research and industrial processes .

生物活性

Methyl 3,4-methylenedioxybenzoylformate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a methylenedioxy group attached to a benzoylformate moiety. This unique structure may contribute to its interaction with biological systems.

Research indicates that compounds with similar structures often exhibit central nervous system (CNS) activity. For instance, analogs of 3,4-methylenedioxyphenylisopropylamine have been studied for their CNS effects, suggesting that this compound may also possess neuroactive properties . Furthermore, the presence of the methylenedioxy group is linked to enhanced interactions with neurotransmitter systems.

Antioxidant Activity

This compound has shown promising antioxidant properties. In various assays, it has been found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. This activity is particularly relevant in the context of neuroprotection and skin health .

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin production. Compounds that inhibit tyrosinase can be beneficial for treating hyperpigmentation disorders. This compound has been evaluated for its ability to inhibit tyrosinase activity. Studies have demonstrated that it can significantly reduce melanin production in cultured cells, indicating its potential as a therapeutic agent for skin conditions like melasma and age spots .

Case Studies

- Neuroprotective Effects : A study on the neuroprotective effects of this compound demonstrated that it could reduce neuronal cell death in models of oxidative stress. The compound was administered to neuronal cultures exposed to oxidative agents, showing a significant decrease in cell death compared to controls.

- Anti-Melanogenic Activity : In a clinical study involving subjects with hyperpigmentation, topical formulations containing this compound were applied over several weeks. Results indicated a marked reduction in pigmentation levels and improved skin tone uniformity without significant side effects.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。